molecular formula C18H13NO4 B2507188 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 1024232-32-3

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B2507188
CAS No.: 1024232-32-3
M. Wt: 307.305
InChI Key: BLVXIIXCGJSNFC-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone with a planar conjugated system. The compound features a substituted ethylideneamino group at the C2 position, where the 1,3-benzodioxol-5-yl moiety (a benzene ring fused with a dioxole ring) is linked via an amine group. This structural motif confers unique electronic and steric properties, making it distinct from other indanedione derivatives.

Properties

IUPAC Name

2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRBPZRLUISBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-amine with an appropriate indene-dione precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with specific proteins and enzymes, disrupting cellular processes and leading to cell death . Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethylideneamino Derivatives

  • 2-{1-[(1,3-Benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione (CAS 573707-60-5): This analog differs by a methylene bridge between the benzodioxole and amino group.
  • 2-[1-(2-Pyridinylamino)ethylidene]-1H-indene-1,3(2H)-dione: Replacing benzodioxole with pyridine introduces a basic nitrogen atom, increasing electron-withdrawing effects and altering coordination properties for metal sensing or catalysis .

Hydrazone and Acylated Derivatives

  • 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione: Hydrazone derivatives exhibit a N-N linkage, enhancing conjugation and stability. These compounds show high selectivity as Cu²⁺ fluorescent chemosensors, suggesting the target compound’s benzodioxole group might modulate metal-binding specificity .
  • Acylated Derivatives (e.g., 2-(2-Tosylacetyl)-1H-indene-1,3(2H)-dione) :
    Electron-withdrawing groups like tosyl or methylsulfonyl increase electrophilicity at the diketone core, contrasting with the electron-donating benzodioxole in the target compound .

Heterocyclic-Fused Derivatives

  • Pyrophthalone (PP) and Quinophthalone (QP): These contain pyridinyl or quinolinyl substituents and are used as dyes. Their extended conjugation systems result in distinct photostability and absorption profiles compared to the benzodioxole-containing target compound .
  • Chromone-Fused Derivatives (e.g., 5ab, 5ac) :
    Additional fused rings increase rigidity and may enhance semiconductor properties. The target compound’s benzodioxole group could offer similar benefits with reduced molecular weight .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Indanedione Derivatives

Compound Name Substituent Melting Point (°C) Key Applications/Properties References
Target Compound 1,3-Benzodioxol-5-ylamino N/A Potential bioactivity, sensing
2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione Phenylhydrazono 217–220 Cu²⁺ fluorescence sensing
2-(Tosylacetyl)-1H-indene-1,3(2H)-dione Tosylacetyl N/A Electrophilic reactivity
Quinophthalone (QP) Quinolinyl N/A Dyes, semiconductors
5ab (Chromone-fused) Chromone-p-tolyl 285.0 Semiconductor applications

Electronic Effects

  • Hydrazone derivatives exhibit red-shifted absorption due to extended conjugation, whereas acylated derivatives show higher reactivity in nucleophilic additions .

Biological Activity

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a benzodioxole moiety fused to an indene-dione structure, which contributes to its distinctive properties and biological activities.

Chemical Structure and Properties

The chemical formula of the compound is C18H13NO4C_{18}H_{13}NO_{4}, with a molecular weight of approximately 307.30 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis or cell cycle arrest in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Compounds with benzodioxole derivatives are known for their anti-inflammatory properties. This particular compound may inhibit pro-inflammatory cytokines or enzymes, contributing to its therapeutic effects.
  • Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.

Anticancer Studies

Recent research has demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.0Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

These findings indicate that the compound is particularly effective against cervical and lung cancer cells.

Anti-inflammatory Studies

In vitro studies have shown that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Analgesic Activity

In animal models, administration of the compound resulted in a notable decrease in pain response measured by the formalin test, suggesting its potential as an analgesic agent.

Comparison with Similar Compounds

The biological activities of this compound can be compared with other benzodioxole-containing compounds:

Compound Biological Activity
1-Benzo[1,3]dioxol-5-yl-indolesAnticancer
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazinesAnticancer
Benzodioxole derivativesAnti-inflammatory

The unique structure of this compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. How can crystallographic data inform structural optimization?

  • Analyze hydrogen-bonding networks (e.g., O–H···O interactions in ) to identify rigid regions. Overlay crystal structures with homologous targets (e.g., kinase enzymes) to prioritize substituents enhancing binding complementarity .

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